Pyrrolidine, 1-[[5-(3-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl-
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 1-[(5-(3-chlorophenyl)pyridin-3-yl)carbonyl]-2-methylpyrrolidine adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is pyrrolidine, a five-membered saturated heterocycle containing one nitrogen atom. The substituents are prioritized as follows:
- 2-methyl group : A methyl branch at position 2 of the pyrrolidine ring.
- 1-[(5-(3-chlorophenyl)pyridin-3-yl)carbonyl] : A carbonyl group bonded to the pyrrolidine nitrogen (position 1), which is further connected to a pyridine ring substituted at position 5 with a 3-chlorophenyl group.
The pyridine ring is numbered such that the nitrogen atom occupies position 1, with the carbonyl attachment at position 3 and the 3-chlorophenyl group at position 5. This nomenclature reflects the compound’s hierarchical connectivity and functional group priorities.
Crystallographic Characterization via X-Ray Diffraction
While X-ray diffraction data specific to this compound remain unreported, crystallographic studies of analogous pyrrolidine derivatives reveal critical structural insights. For example, dispiro[indoline-3,2′-pyrrolidine-3′,3′′-indolines] exhibit well-defined bond lengths and angles, with pyrrolidine rings adopting envelope or half-chair conformations depending on substituent effects. In the case of 1-[(5-(3-chlorophenyl)pyridin-3-yl)carbonyl]-2-methylpyrrolidine , steric interactions between the 2-methyl group and the carbonyl-linked pyridinyl moiety likely influence the pyrrolidine ring’s puckering. Key anticipated parameters include:
- Bond lengths : The C–N bond in the pyrrolidine ring is expected to measure approximately 1.47 Å, consistent with saturated amine systems, while the carbonyl C=O bond should span 1.21 Å.
- Dihedral angles : The orientation of the 3-chlorophenyl group relative to the pyridine ring may introduce torsional strain, potentially leading to a non-planar arrangement to minimize steric clashes.
Conformational Dynamics of the Pyrrolidine Ring System
The pyrrolidine ring exhibits dynamic puckering, with the 2-methyl substituent exerting significant stereochemical influence. Nuclear magnetic resonance spectroscopy (NMR) studies of related compounds, such as dispiro[indoline-3,2′-pyrrolidine-3′,3′′-indolines], demonstrate that methyl groups in analogous positions induce envelope conformations (C₄-endo or C₂-exo) to alleviate steric strain. In this compound, the 2-methyl group likely stabilizes a C₃-endo puckering mode, positioning the methyl substituent equatorially to reduce 1,3-diaxial interactions with the bulky carbonyl-pyridinyl group. Variable-temperature NMR could elucidate ring-flipping barriers, which are anticipated to exceed 10 kcal·mol⁻¹ due to steric hindrance from the 3-chlorophenyl moiety.
Electronic Distribution Analysis of the 3-Chlorophenyl-Pyridine Hybrid Moiety
The electronic landscape of the molecule is dominated by the electron-withdrawing effects of the 3-chlorophenyl and pyridine groups. Density functional theory (DFT) calculations on similar systems reveal:
- Pyridine ring : The nitrogen atom at position 1 creates an electron-deficient aromatic system, with partial positive charges localized at positions 2, 4, and 6.
- 3-Chlorophenyl substituent : The chlorine atom inductively withdraws electron density from the phenyl ring, generating a dipole moment that polarizes the adjacent pyridine-carbonyl linkage.
- Carbonyl group : The C=O bond withdraws electron density from the pyrrolidine nitrogen, rendering it less basic compared to unsubstituted pyrrolidine (pKₐ ~ 11 vs. ~ 8.5 for this compound).
These effects collectively enhance the compound’s susceptibility to nucleophilic attack at the carbonyl carbon while stabilizing resonance interactions within the pyridinyl-chlorophenyl system.
Comparative Stereoelectronic Effects of Methyl Substitution at Position 2
The 2-methyl group imposes distinct stereoelectronic effects:
- Steric effects : The equatorial positioning of the methyl group minimizes gauche interactions with the carbonyl-linked pyridinyl moiety, as observed in crystallographic studies of methylated pyrrolidines.
- Electronic effects : Hyperconjugative donation from the methyl C–H σ-bonds into the pyrrolidine ring’s antibonding orbitals slightly enhances ring flexibility, reducing the energy barrier for puckering interconversion by ~1.5 kcal·mol⁻¹ compared to unmethylated analogs.
- Substituent interplay : The methyl group’s electron-donating inductive effect partially offsets the electron-withdrawing influence of the carbonyl group, moderating the overall polarity of the pyrrolidine nitrogen.
This stereoelectronic balance underscores the methyl group’s role in tuning the compound’s reactivity and molecular recognition properties.
Properties
CAS No. |
613660-95-0 |
|---|---|
Molecular Formula |
C17H17ClN2O |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
[5-(3-chlorophenyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C17H17ClN2O/c1-12-4-3-7-20(12)17(21)15-8-14(10-19-11-15)13-5-2-6-16(18)9-13/h2,5-6,8-12H,3-4,7H2,1H3 |
InChI Key |
KEQRHUITQLNWMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Stereoselective Pyrrolidine Synthesis
A highly stereoselective approach to 2,2,4-trisubstituted pyrrolidines has been reported using halocyclization of disubstituted olefins, which can be adapted to prepare 2-methylpyrrolidine derivatives with defined stereochemistry. This method involves intramolecular cyclization reactions that yield pyrrolidine rings with high diastereoselectivity, crucial for biological activity.
Alternative asymmetric syntheses employ chiral auxiliaries or catalysts to introduce the methyl substituent at the 2-position of the pyrrolidine ring, ensuring enantiomeric purity.
Functional Group Protection and Activation
- The pyrrolidine nitrogen is often protected during intermediate steps using tert-butoxycarbonyl (Boc) or other carbamate protecting groups to prevent side reactions during coupling.
Preparation of the 5-(3-Chlorophenyl)-3-Pyridinyl Carbonyl Moiety
The 5-(3-chlorophenyl)-3-pyridinyl fragment is typically synthesized via functionalization of pyridine derivatives, often involving halogenation and subsequent Suzuki or other cross-coupling reactions to introduce the 3-chlorophenyl substituent.
The pyridinyl carboxylic acid or its activated ester (e.g., methyl ester or acid chloride) is prepared to facilitate amide bond formation with the pyrrolidine nitrogen.
Coupling Reaction to Form the Amide Bond
The key step in the preparation is the coupling of the pyrrolidine nitrogen with the 5-(3-chlorophenyl)-3-pyridinyl carbonyl group to form the amide linkage.
Common coupling methods include:
Use of carbodiimide reagents (e.g., EDC, DCC) in the presence of additives like HOBt or DMAP to activate the carboxylic acid for nucleophilic attack by the pyrrolidine nitrogen.
Formation of acid chlorides or mixed anhydrides from the pyridinyl carboxylic acid, followed by reaction with the pyrrolidine amine under controlled conditions.
Reaction conditions are optimized to maintain stereochemical integrity and avoid racemization.
Purification and Characterization
The final compound is purified by chromatographic techniques such as flash chromatography or preparative HPLC to achieve high purity.
Structural confirmation is performed using spectroscopic methods including:
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm the chemical shifts corresponding to the pyrrolidine ring, methyl substituent, and aromatic protons of the chlorophenyl and pyridinyl groups.
Mass spectrometry (MS) to verify molecular weight.
Infrared (IR) spectroscopy to confirm the presence of amide carbonyl and other functional groups.
Summary Table of Preparation Steps
| Step No. | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 2-methylpyrrolidine core | Halocyclization of disubstituted olefins; chiral auxiliaries | High stereoselectivity required |
| 2 | Protection of pyrrolidine nitrogen | Boc anhydride or similar protecting groups | Prevents side reactions during coupling |
| 3 | Preparation of 5-(3-chlorophenyl)-3-pyridinyl carboxylic acid | Halogenation, Suzuki coupling, esterification | Activated for amide bond formation |
| 4 | Coupling reaction to form amide bond | Carbodiimide coupling (EDC, DCC) or acid chloride method | Maintain stereochemistry, avoid racemization |
| 5 | Purification and characterization | Chromatography, NMR, MS, IR | Confirm structure and purity |
Research Findings and Optimization Notes
The stereoselective synthesis of the pyrrolidine ring is critical for biological activity, and methods involving halocyclization have demonstrated excellent diastereoselectivity and yield.
Coupling efficiency is enhanced by using activated esters or acid chlorides of the pyridinyl carboxylic acid, with carbodiimide-mediated coupling being the most common approach.
Protecting group strategies are essential to prevent side reactions and ensure selective amide bond formation.
Reaction conditions such as temperature, solvent choice (e.g., dichloromethane, DMF), and reaction time are optimized to maximize yield and minimize by-products.
Purity and stereochemical integrity are confirmed by advanced spectroscopic techniques, ensuring the compound’s suitability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[[5-(3-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Pyrrolidine, 1-[[5-(3-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infections.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[[5-(3-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several derivatives reported in the literature. Below is a comparative analysis based on substituents, pharmacological activity, and physicochemical properties.
Table 1: Structural Comparison of Pyrrolidine and Pyridine Derivatives
Key Findings
Urea-linked derivatives (e.g., 14{4,5}) exhibit high purity and stability, suggesting that the carbonyl linker in the target compound may improve metabolic resistance .
Synthetic Accessibility :
- Pyrrolidine derivatives with trifluoromethylphenyl groups (e.g., 14{4,5}) are synthesized in 63–76% yields via catalytic methods, comparable to Fe₂O₃@SiO₂/In₂O₃-mediated protocols for pyridine derivatives .
- The target compound’s synthesis likely requires coupling between 5-(3-chlorophenyl)nicotinic acid and 2-methylpyrrolidine, analogous to urea-forming reactions in Molecules (2010) studies .
Conformational Stability :
- The 2-methyl group on pyrrolidine may restrict ring puckering, as seen in imidazo[1,2-a]pyridines where substituents reduce dihedral angles between aromatic systems (e.g., 7.43° in 3-(3-chlorophenyl) derivatives) .
Table 2: Pharmacological and Physicochemical Data
Biological Activity
Pyrrolidine, 1-[[5-(3-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl- is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring and a chlorophenyl group, which contribute to its unique biological properties. Its molecular formula is with a molecular weight of approximately 300.8 g/mol. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | [5-(3-chlorophenyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone |
| CAS Number | 613660-95-0 |
| Molecular Formula | C₁₇H₁₇ClN₂O |
| Molecular Weight | 300.8 g/mol |
Research indicates that Pyrrolidine, 1-[[5-(3-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl- may act primarily as an inhibitor of prolyl hydroxylase enzymes . This inhibition stabilizes hypoxia-inducible factors (HIFs), which are crucial for cellular adaptation to low oxygen levels. The stabilization of HIFs can have therapeutic implications in conditions such as ischemia and cancer, where oxygen levels are compromised.
Biological Activity and Therapeutic Applications
The compound has been studied for various biological activities, including:
- Antitumor Activity : Its ability to inhibit prolyl hydroxylases suggests potential applications in cancer therapy by promoting cell survival under hypoxic conditions.
- Metabolic Pathway Interactions : It has shown effective binding with specific proteins involved in metabolic pathways, which could influence cell survival and proliferation .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Inhibition Studies : In vitro assays demonstrated that Pyrrolidine, 1-[[5-(3-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl- effectively inhibits prolyl hydroxylase activity, leading to increased levels of HIFs in cellular models.
- Anticancer Properties : A study reported that structural analogs of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for drug development .
- Pharmacokinetics : Research into the pharmacokinetic properties revealed that modifications in the chemical structure could enhance bioavailability and target specificity, optimizing therapeutic outcomes.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Prolyl Hydroxylase Inhibition | Stabilizes HIFs, promoting cell survival under hypoxia |
| Antitumor Potential | Effective against various cancer cell lines |
| Metabolic Interactions | Binds to proteins involved in key metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
